3-(1-(isoxazole-5-carbonyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one
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Overview
Description
3-(1-(Isoxazole-5-carbonyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one is a heterocyclic compound that has garnered interest due to its potential biological activities
Mechanism of Action
Target of Action
The primary target of this compound is the glycine transporter 1 (GlyT1) . GlyT1 is a protein that plays a crucial role in the regulation of glycine concentrations in the synaptic cleft . Glycine is an important neurotransmitter in the central nervous system and plays a key role in various physiological processes, including the modulation of NMDA receptor function .
Mode of Action
This compound acts as a GlyT1 inhibitor . By inhibiting the function of GlyT1, it increases the concentration of glycine in the synaptic cleft . This can enhance the activation of NMDA receptors, which are involved in various cognitive processes .
Biochemical Pathways
The inhibition of GlyT1 by this compound affects the glycinergic neurotransmission pathway . Increased glycine concentrations can enhance the activation of NMDA receptors, which are involved in various cognitive processes . This can potentially lead to improvements in cognitive function, making GlyT1 inhibitors a promising strategy for the treatment of cognitive impairments in conditions such as schizophrenia .
Pharmacokinetics
The optimization of blood-brain barrier penetration is often a key consideration in the development of glyt1 inhibitors . This suggests that the compound may have suitable ADME properties for central nervous system targets.
Result of Action
The inhibition of GlyT1 and the subsequent increase in synaptic glycine concentrations can enhance the activation of NMDA receptors . This can potentially lead to improvements in cognitive function . In fact, some studies have shown that GlyT1 inhibitors can inhibit hyperlocomotion induced by acute treatment of phencyclidine, and improve impaired negative and cognitive symptoms in chronic phencyclidine-induced mice .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-(isoxazole-5-carbonyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of 4,6-dichloropyrimidine-5-carbaldehyde with cyanomethyltriphenylphosphonium chloride to form an intermediate, which is then subjected to further reactions to introduce the isoxazole and piperidine moieties . The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as iodine (I2) to optimize yields .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but scaled up to accommodate larger quantities. The use of continuous flow reactors and microwave-assisted synthesis can enhance reaction efficiency and reduce production time .
Chemical Reactions Analysis
Types of Reactions
3-(1-(Isoxazole-5-carbonyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon (Pd/C), iodine (I2).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
Comparison with Similar Compounds
Similar Compounds
4-Benzoylpiperidine derivatives: These compounds also feature a piperidine ring and have been studied for their potential as GlyT1 inhibitors.
Isoxazolo[5,4-b]pyridine derivatives: These compounds share the isoxazole ring and have shown antitumor activity.
Uniqueness
What sets 3-(1-(isoxazole-5-carbonyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one apart is its combination of structural elements, which confer unique chemical properties and biological activities.
Properties
IUPAC Name |
3-[1-(1,2-oxazole-5-carbonyl)piperidin-4-yl]pyrido[2,3-d]pyrimidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N5O3/c22-15-12-2-1-6-17-14(12)18-10-21(15)11-4-8-20(9-5-11)16(23)13-3-7-19-24-13/h1-3,6-7,10-11H,4-5,8-9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
STLNFRRCOJWFFT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2C=NC3=C(C2=O)C=CC=N3)C(=O)C4=CC=NO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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